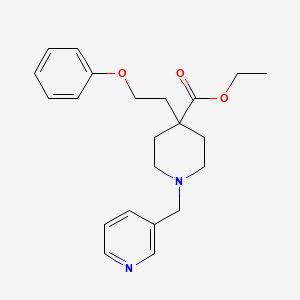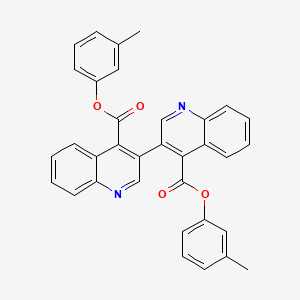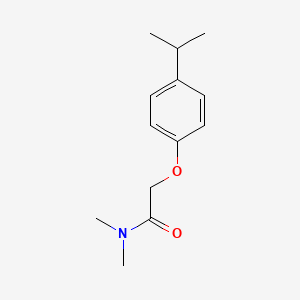
ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPC belongs to the class of piperidinecarboxylate compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate acts as a dopamine D2 receptor agonist, which means that it binds to and activates this receptor. This activation leads to the release of dopamine, a neurotransmitter that plays a key role in regulating various physiological processes.
Biochemical and Physiological Effects:
ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. One of the main effects of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its ability to increase dopamine release in the brain. This increase in dopamine release has been linked to improved motor function and cognitive performance. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its high affinity and selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. One area of research is the development of more potent and selective dopamine D2 receptor agonists based on the structure of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. Another area of research is the exploration of the potential therapeutic applications of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate in various neurological and psychiatric disorders. Finally, future research may focus on the development of new synthetic routes for ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate that improve yield and purity.
Conclusion:
In conclusion, ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is a valuable tool for studying the dopamine D2 receptor and its role in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects and has potential applications in the treatment of neurological and psychiatric disorders. While there are limitations to its use, ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate remains an important compound for scientific research and may lead to the development of new therapeutic agents in the future.
合成方法
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanol with 2-bromoethyl phenyl ether to form 3-(2-phenoxyethyl)pyridine. The second step involves the reaction of 3-(2-phenoxyethyl)pyridine with ethyl 4-piperidinecarboxylate to form ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. The synthesis of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been optimized to produce high yields and purity.
科学研究应用
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the main applications of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its use as a ligand for the dopamine D2 receptor. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit high affinity and selectivity for the dopamine D2 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has also been studied for its potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
属性
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-21(25)22(12-16-27-20-8-4-3-5-9-20)10-14-24(15-11-22)18-19-7-6-13-23-17-19/h3-9,13,17H,2,10-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNRPCURYVIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CN=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)
![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)

![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)

